CID 16043495
Overview
Description
The compound CID 16043495 is a chemical reagent with the molecular formula (CH₃)₂S·BH₂Br Bromo (dimethyl sulfide)borane or Bromo (dimethyl sulfide)dihydroboron . This compound is primarily used in organic synthesis and is known for its reactivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 16043495 typically involves the reaction of borane with bromine in the presence of dimethyl sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Mono-Bromoborane methyl sulfide complex undergoes substitution reactions to form N-heterocyclic carbene boranes with boron-heteroatom bonds
Hydroboration Reactions: It is used in hydroboration reactions, which are essential in organic synthesis for the addition of boron to alkenes
Brominative Cleavage: The compound is involved in regio- and chemoselective brominative cleavage of terminal epoxides
Common Reagents and Conditions:
Reagents: Common reagents include , , and .
Conditions: Reactions are typically carried out under an inert atmosphere, often using solvents like methylene chloride
Major Products:
- N-heterocyclic carbene boranes
- Bromodialkylboranes
- Cleaved epoxide products
Scientific Research Applications
Chemistry: Mono-Bromoborane methyl sulfide complex is widely used in organic synthesis for the preparation of boron-containing compounds. It is a key reagent in the synthesis of N-heterocyclic carbene boranes .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using CID 16043495 can have potential biological activities and medicinal properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity makes it valuable for various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of CID 16043495 involves the formation of a boron-sulfur bond, which facilitates various chemical transformations. The boron atom in the complex acts as an electrophile, allowing it to participate in substitution and addition reactions .
Comparison with Similar Compounds
- Dibromoborane dimethyl sulfide complex
- Boron monobromide methyl sulfide complex
- Bromo (dimethyl sulfide)dihydroboron
Uniqueness: Mono-Bromoborane methyl sulfide complex is unique due to its specific reactivity and the ability to form stable boron-sulfur bonds. This makes it particularly useful in selective chemical transformations and the synthesis of boron-containing compounds .
Properties
InChI |
InChI=1S/C2H6S.BBr/c1-3-2;1-2/h1-2H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYZMRNGNJDLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]Br.CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581396 | |
Record name | PUBCHEM_16043495 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55652-52-3 | |
Record name | PUBCHEM_16043495 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | mono-Bromoborane methyl sulfide complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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